6-chloro-4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine is a heterocyclic compound that contains both indazole and pyrazolopyrimidine moieties. These structural motifs are known for their significant biological activities and are often found in pharmaceutical compounds. The presence of chlorine and methyl groups further enhances its chemical properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine typically involves multi-step reactions One common approach includes the cyclization of appropriate precursors under specific conditionsTransition metal-catalyzed reactions, such as those involving copper or palladium, are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, might be considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: Chlorine or other substituents can be replaced with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds with different biological activities .
Scientific Research Applications
6-chloro-4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: The compound is investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 6-chloro-4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. For instance, the compound might inhibit the activity of certain kinases, leading to the modulation of signaling pathways that control cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine: Known for its potent inhibitory effects on PI3 kinase.
N~4~-(3-methyl-1H-indazol-6-yl)-N~2~-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine: Another compound with significant biological activity.
Uniqueness
What sets 6-chloro-4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine apart is its unique combination of indazole and pyrazolopyrimidine rings, along with the presence of chlorine and methyl groups. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H9ClN6 |
---|---|
Molecular Weight |
284.70 g/mol |
IUPAC Name |
6-chloro-4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C13H9ClN6/c1-20-12-9(6-16-20)11(17-13(14)18-12)7-3-2-4-10-8(7)5-15-19-10/h2-6H,1H3,(H,15,19) |
InChI Key |
TYMARNYTBHLIPC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)C3=C4C=NNC4=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.